![molecular formula C14H21NO3 B2535424 tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate CAS No. 1250442-02-4](/img/structure/B2535424.png)
tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate
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Description
Tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate is a compound with potential applications in scientific research.
Scientific Research Applications
Synthetic Studies in Marine Drugs
A study focused on the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, potentially useful for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. A key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was synthesized for this purpose, which might be related to the structural framework of tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate (Li et al., 2013).
Chemical Synthesis and Crystallography
The compound 2(1H)‐Isoquinolinecarboxylic Acid, 1‐(1,1‐Dimethylethoxy)‐1,1‐dimethylethyl Ester, closely related to tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate, was studied for its chemical properties and applications in chemical synthesis. It serves as a key reagent in tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without any bases (Saito & Takahata, 2009).
Diels‐Alder Reaction in Organic Syntheses
Another study discussed the use of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in the Diels‐Alder reaction, a reaction used in organic synthesis for constructing cyclic structures. This application could be relevant to the synthesis and reaction behavior of tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate (Padwa et al., 2003).
Anionic Cascade Recyclization
A study in 2020 discussed the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems. This research shows the potential of tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate in complex organic transformations and synthesizing novel chemical structures (Ivanov, 2020).
Tert-Butoxycarbonylation Reagent
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), a compound structurally similar to tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate, is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols and amines. This shows its utility in protecting functional groups during synthetic procedures (Saito et al., 2006).
properties
IUPAC Name |
tert-butyl 6-oxo-1,3,4,7,8,8a-hexahydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h8,11H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXWOSCDWNXSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate |
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